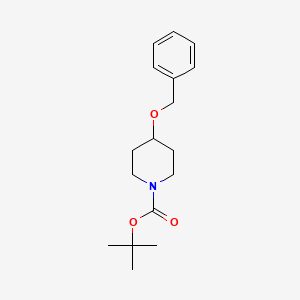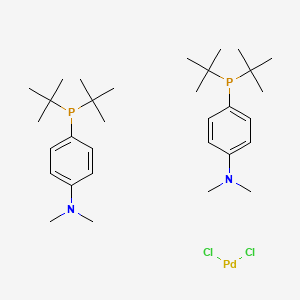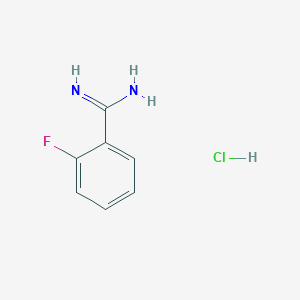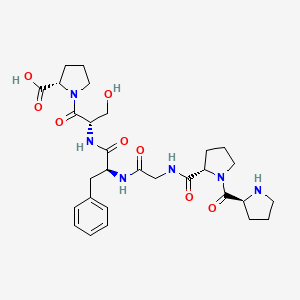
H-Pro-pro-gly-phe-ser-pro-OH
Vue d'ensemble
Description
“H-Pro-pro-gly-phe-ser-pro-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body. This particular peptide sequence consists of seven amino acids: Proline (Pro), Proline (Pro), Glycine (Gly), Phenylalanine (Phe), Serine (Ser), Proline (Pro), and Hydroxyl (OH) .
Synthesis Analysis
The synthesis of peptides like “H-Pro-pro-gly-phe-ser-pro-OH” typically involves a process known as solid-phase peptide synthesis (SPPS). This method, first developed by Bruce Merrifield in the 1960s, involves the sequential addition of amino acids to a growing peptide chain attached to insoluble polymer beads. The peptide is assembled from the C-terminus to the N-terminus, with each amino acid addition followed by a series of washing and deprotection steps .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link them together. The peptide “H-Pro-pro-gly-phe-ser-pro-OH” has a molecular formula of C29H40N6O8 and a molecular weight of 416.5 g/mol . The structure of this peptide would be a chain of these seven amino acids linked by peptide bonds.Chemical Reactions Analysis
Peptides like “H-Pro-pro-gly-phe-ser-pro-OH” can undergo a variety of chemical reactions, most of which involve the peptide bonds that link the amino acids together. These reactions can include hydrolysis, which breaks the peptide bonds; condensation, which forms new peptide bonds; and various types of chemical modifications, such as phosphorylation or glycosylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide like “H-Pro-pro-gly-phe-ser-pro-OH” are determined by the nature of its amino acids and the structure of the peptide itself. These properties can include solubility, stability, and reactivity. For example, the presence of proline (Pro) residues can introduce kinks into the peptide chain, affecting its overall shape and potentially its biological activity. The presence of the hydroxyl (OH) group at the end of the peptide could also affect its solubility and reactivity .Applications De Recherche Scientifique
Conformational Studies and Peptide Bond Cleavage
Research on bradykinin, a peptide that includes the sequence closely related to "H-Pro-pro-gly-phe-ser-pro-OH," has shed light on the conformational dynamics that regulate peptide bond cleavage. Ion mobility and mass spectrometry techniques have been utilized to investigate the stabilities of bradykinin's conformations. These studies reveal that certain conformational isomerizations can lead to specific bond cleavage which is otherwise resistant to cleavage by human enzymes. Such insights are crucial for understanding peptide behavior in biological systems and could inform the development of novel therapeutic peptides or the design of peptide-based biomaterials (Fuller et al., 2018).
Drug Delivery Applications
The intestinal di/tri-peptide transporter 1 (hPEPT1) has been targeted for peptide-based prodrugs. Research involving serine-containing dipeptides, including sequences similar to "H-Pro-pro-gly-phe-ser-pro-OH," aims to understand the relationship between binding to and transport via hPEPT1. Such studies are fundamental for designing peptide-based prodrugs that are efficiently absorbed in the gastrointestinal tract, potentially improving the delivery and efficacy of various medications (Omkvist et al., 2011).
Antioxidant Activity
Peptides structurally analogous to "H-Pro-pro-gly-phe-ser-pro-OH" have been studied for their antioxidant properties. Specifically, research on the C-terminal fragment of apelin-12 and its analogs has demonstrated the ability to decrease the oxidation rate of low-density lipoprotein, a key factor in the development of cardiovascular diseases. These findings highlight the potential of peptides in modulating oxidative stress and suggest avenues for the development of peptide-based treatments for oxidative stress-related conditions (Pelogeykina et al., 2015).
Surface Interaction Studies
Surface-enhanced Raman spectroscopy (SERS) studies of amino acids and their dipeptides, including those containing sequences analogous to "H-Pro-pro-gly-phe-ser-pro-OH," provide insights into the interactions of peptides with metal surfaces. Understanding these interactions is essential for the development of biosensors and other applications where peptides are used as recognition elements on metal substrates (Podstawka et al., 2004).
Safety And Hazards
The safety and hazards associated with a peptide like “H-Pro-pro-gly-phe-ser-pro-OH” would depend on its specific biological activity and the context in which it is used. In general, peptides are considered to be relatively safe and well-tolerated, although they can cause allergic reactions in some individuals. They can also be toxic if they are administered in excessively high doses or if they have harmful biological activity .
Orientations Futures
The study and application of peptides like “H-Pro-pro-gly-phe-ser-pro-OH” is a rapidly advancing field, with potential applications in a wide range of areas, including drug discovery, diagnostics, and biotechnology. Future research may focus on improving the stability and bioavailability of peptides, designing peptides with specific biological activities, and exploring new methods for peptide synthesis and modification .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPKKAGSGSMMJ-VUBDRERZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-pro-gly-phe-ser-pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



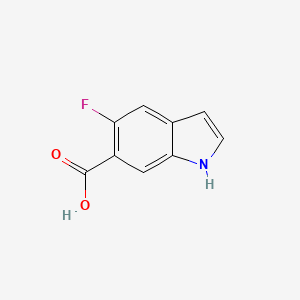
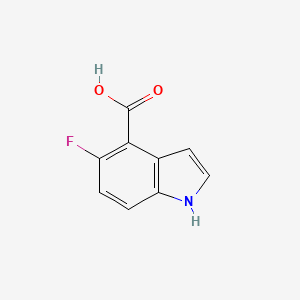
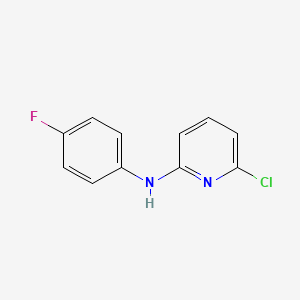
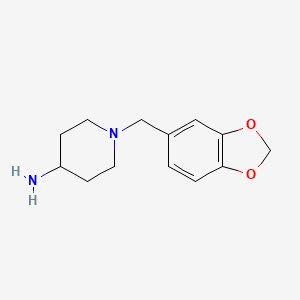
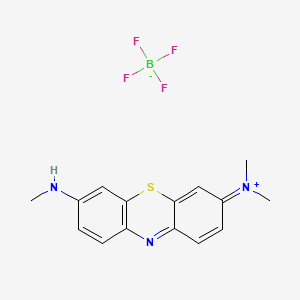
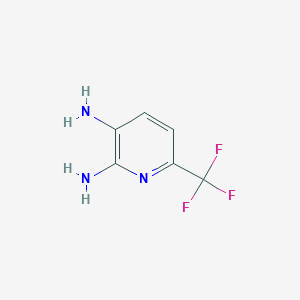
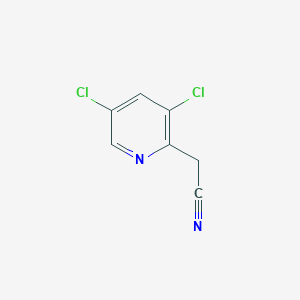
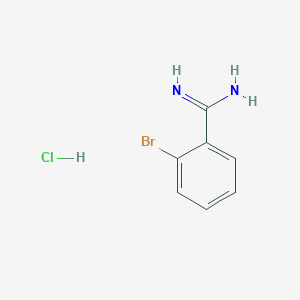
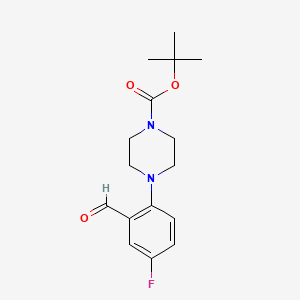
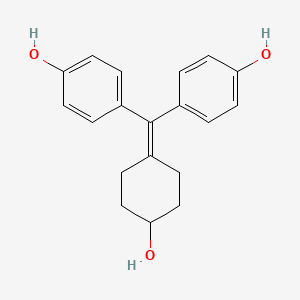
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)
